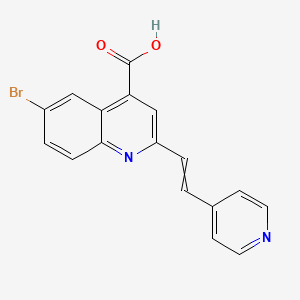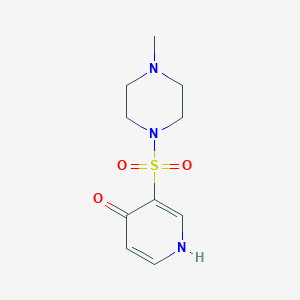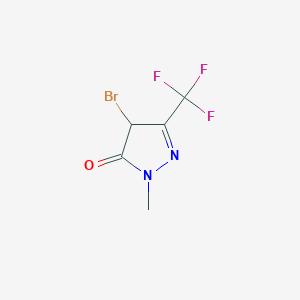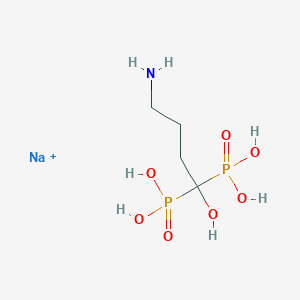![molecular formula C20H16BrNO2 B11822972 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸是一种合成的有机化合物,其分子式为C20H16BrNO2,分子量为382.25 g/mol 。该化合物以喹啉核心为特征,其在第6位被溴取代,在第2位被乙烯基取代,在第4位被羧酸取代。乙烯基进一步被4-乙基苯基取代。
准备方法
合成路线和反应条件
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
乙烯化: 在喹啉环的第2位添加乙烯基。
取代: 用4-乙基苯基取代乙烯基。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这些方法通常包括使用自动化反应器、连续流系统和先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有更高氧化态的喹啉衍生物。
还原: 还原反应可以将乙烯基转化为乙基。
取代: 通过亲核取代反应,可以将溴取代为其他官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
由这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生喹啉N-氧化物,而还原可能会产生乙基取代的喹啉衍生物。
科学研究应用
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸具有多种科学研究应用,包括:
化学: 用作合成更复杂的有机分子的构建单元。
生物学: 研究其潜在的生物活性,如抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和途径取决于特定应用和使用环境。
相似化合物的比较
类似化合物
6-溴-2-[2-(4-甲基苯基)乙烯基]喹啉-4-羧酸: 结构相似,但具有甲基而不是乙基.
6-溴-2-[2-(4-乙氧基苯基)乙烯基]喹啉-4-羧酸: 结构相似,但具有乙氧基而不是乙基.
6-溴-2-[2-(4-三氟甲氧基苯基)乙烯基]喹啉-4-羧酸: 结构相似,但具有三氟甲氧基而不是乙基.
独特性
6-溴-2-[2-(4-乙基苯基)乙烯基]喹啉-4-羧酸的独特性在于其特定的取代模式,赋予了其独特的化学和生物特性。与具有不同取代基的类似化合物相比,4-乙基苯基的存在可能会增强其亲脂性并影响其与生物靶标的相互作用。
属性
分子式 |
C20H16BrNO2 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC 名称 |
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24) |
InChI 键 |
XINMJXBWMGGONL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)


![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)


![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)



